![molecular formula C9H11BrN2O6 B041414 5-Bromouridine CAS No. 957-75-5](/img/structure/B41414.png)
5-Bromouridine
Overview
Description
5-Bromouridine is an energy-related metabolite that is a precursor of uridine . It binds to the nuclear DNA in cells, where it can act as a transcriptional regulator . It is used in the treatment of malignant brain tumors, where it can inhibit tumor growth by binding to the DNA of cancer cells and preventing the synthesis of proteins required for cell division .
Synthesis Analysis
5-Bromouridine is added to cells and incorporated into synthesized RNA . RNA synthesis is measured by RNA extraction immediately after labelling, followed by 5-Bromouridine-targeted immunoprecipitation of labelled RNA and analysis by reverse transcription and quantitative polymerase chain reaction .Molecular Structure Analysis
The molecular formula of 5-Bromouridine is C9H11BrN2O6 . It has an average mass of 323.097 Da and a monoisotopic mass of 321.980042 Da .Chemical Reactions Analysis
5-Bromouridine is incorporated into RNA and can be detected immunocytochemically and analysed by cytometry . It causes DNA damage through base substitution and increases the number of mutations .Physical And Chemical Properties Analysis
5-Bromouridine is a crystalline, white solid with a density of 2.0±0.1 g/cm³ . It has a molar refractivity of 60.5±0.3 cm³, a polar surface area of 119 Ų, and a molar volume of 158.1±3.0 cm³ .Scientific Research Applications
RNA Synthesis Investigation
5-Bromouridine is utilized in the study of RNA synthesis through a process called 5-Bromouridine Labelling and Immunoprecipitation (BrU-IP). This method allows for the measurement of RNA production by incorporating 5-Bromouridine into newly synthesized RNA, which can then be analyzed using reverse transcription and quantitative polymerase chain reaction (RT-qPCR) or next-generation sequencing .
RNA Stability and Half-Life Determination
The compound is also instrumental in determining the half-life of RNA molecules. A technique known as 5’-bromo-uridine immunoprecipitation chase-deep sequencing analysis (BRIC-seq) employs 5-Bromouridine to label RNA, enabling the measurement of RNA levels over time .
Anti-Viral Research
5-Bromouridine has shown potential in anti-viral research. It is incorporated into RNA to detect immunocytochemically and analyzed by cytometry, exhibiting inhibitory activity against viruses, including the human immunodeficiency virus (HIV) .
Cellular Physiology Studies
The compound is used to study RNA production in cells with limited or no impact on cellular physiology. This is particularly important in understanding diseases caused by dysregulation of transcription and RNA stability .
Transcriptional Regulation Research
5-Bromouridine aids in the investigation of transcriptional regulation. The presence of transcription factors and their role in diseases can be studied by measuring changes in RNA production, which is crucial for understanding the development of diseases .
Therapeutic Applications
Regulating RNA production with 5-Bromouridine provides new possibilities for treating diseases caused by either under-expression or over-expression of proteins, such as Parkinson’s disease, where protein accumulation leads to pathology .
Molecular Biology Techniques
In molecular biology, 5-Bromouridine is used for the preparation of RNA samples and the purification of BrU-labelled RNA, which is essential for various analytical techniques .
Neuroscience Research
5-Bromouridine plays a role in neuroscience research, particularly in the study of neurodegenerative diseases like Parkinson’s disease, by analyzing the levels of specific RNAs associated with the disease .
Safety and Hazards
When handling 5-Bromouridine, it is advised to avoid dust formation, breathing vapors, mist or gas, and contact with skin and eyes . Use personal protective equipment as required . In case of accidental release, sweep up and shovel, and keep in suitable, closed containers for disposal .
Relevant Papers One relevant paper is "Transcriptome stability profiling using 5’-bromouridine IP chase (BRIC-seq) identifies novel and functional microRNA targets in human melanoma cells" . This paper used 5’-bromouridine IP chase (BRIC-seq) to reveal highly regulated genes and pathways important in a melanoma cell line . By combining BRIC-seq, RNA-seq and in silico predictions, they identified both existing and novel direct miR-211 targets .
Mechanism of Action
Target of Action
5-Bromouridine (BrUrd) is a uridine derivative with a bromo substituent at the fifth carbon . The primary target of 5-Bromouridine is RNA . It gets incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry .
Mode of Action
5-Bromouridine interacts with its target, RNA, by getting incorporated into it . This incorporation causes DNA damage through base substitution and increases the number of mutations . It is also used to label RNA and enable the measurement of RNA levels over time .
Biochemical Pathways
The biochemical pathways affected by 5-Bromouridine primarily involve RNA synthesis and processing. For instance, it has been used to study in vitro splicing of pre-mRNA . In this context, 5-Bromoruridine 5’-triphosphate (BruUTP) was used to label pre-mRNA and investigate the efficiency of splicing .
Result of Action
The incorporation of 5-Bromouridine into RNA results in DNA damage through base substitution, leading to an increase in the number of mutations . This can have significant effects at the molecular and cellular levels, potentially influencing gene expression and cellular function.
properties
IUPAC Name |
5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIRQJZCNVMCW-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317210 | |
Record name | 5-Bromouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromouridine | |
CAS RN |
957-75-5 | |
Record name | 5-Bromouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromouridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMOURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEY8PG1BRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- Compatibility: BrU can be used in conjunction with other labeling methods, enabling multi-parametric analyses. [, ]
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is used to separate and quantify 5-Bromouridine and its metabolites. []
- Mass spectrometry (MS): MS-based methods offer high sensitivity and specificity for analyzing 5-Bromouridine. []
- Immunofluorescence Microscopy: Immunofluorescence microscopy, using antibodies specific to BrU, allows for the visualization of BrU-labeled RNA in cells and tissues. [, ]
- Flow Cytometry: Flow cytometry, combined with BrU labeling and antibody staining, enables the quantification of RNA synthesis at the single-cell level. []
Q1: What resources are available for researchers working with 5-Bromouridine?
A1: Several resources support researchers using 5-Bromouridine:
Q2: What are some significant milestones in the research and application of 5-Bromouridine?
A2: Key milestones in 5-Bromouridine research include:
- Early Synthesis and Characterization: The initial synthesis and characterization of 5-Bromouridine in the mid-20th century paved the way for its use in research. []
- Applications in RNA Research: The recognition of 5-Bromouridine's photoreactivity led to its widespread adoption as a tool for studying RNA structure, function, and interactions. [, , , ]
- Development of Sensitive Detection Methods: Advancements in analytical techniques, such as immunofluorescence microscopy and flow cytometry, significantly enhanced the sensitivity and versatility of 5-Bromouridine-based assays. [, , ]
- Materials Science & Nanotechnology: Researchers are exploring the use of 5-Bromouridine-modified oligonucleotides in materials science, particularly for developing biosensors and nanomaterials. []
- Biophysics & Computational Biology: 5-Bromouridine has been instrumental in biophysical studies of RNA structure and dynamics, aided by computational modeling and simulations. []
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